2-[(Z)-2-(3-bromophenyl)ethenyl]-3-(naphthalen-1-yl)quinazolin-4(3H)-one
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Overview
Description
2-[(1Z)-2-(3-BROMOPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1Z)-2-(3-BROMOPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Naphthalen-1-yl Group: This step often involves a Friedel-Crafts acylation reaction.
Bromophenyl Ethenyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1Z)-2-(3-BROMOPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Scientific Research Applications
2-[(1Z)-2-(3-BROMOPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics and photonics due to its unique electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2-[(1Z)-2-(3-BROMOPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2-[(1Z)-2-(3-BROMOPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE: is compared with other quinazolinone derivatives such as:
Uniqueness
The uniqueness of 2-[(1Z)-2-(3-BROMOPHENYL)ETHENYL]-3-(NAPHTHALEN-1-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific structural features, which confer distinct electronic properties and biological activities not found in other similar compounds.
Properties
Molecular Formula |
C26H17BrN2O |
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Molecular Weight |
453.3 g/mol |
IUPAC Name |
2-[(Z)-2-(3-bromophenyl)ethenyl]-3-naphthalen-1-ylquinazolin-4-one |
InChI |
InChI=1S/C26H17BrN2O/c27-20-10-5-7-18(17-20)15-16-25-28-23-13-4-3-12-22(23)26(30)29(25)24-14-6-9-19-8-1-2-11-21(19)24/h1-17H/b16-15- |
InChI Key |
SKFCPYJHTPUHNH-NXVVXOECSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)/C=C\C5=CC(=CC=C5)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)C=CC5=CC(=CC=C5)Br |
Origin of Product |
United States |
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